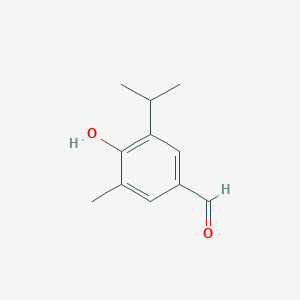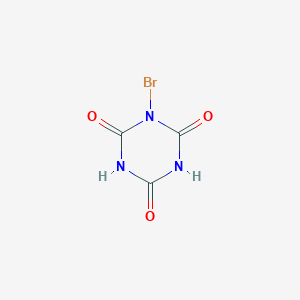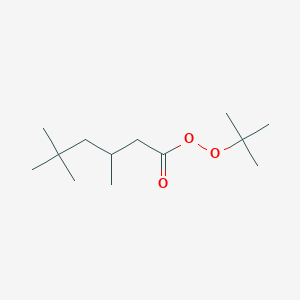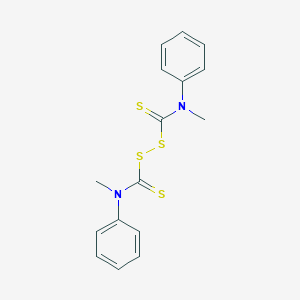
2-(Cyclohexyloxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)ethyl acetate, also known as CHEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CHEA is a colorless liquid with a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)ethyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In pharmacology, 2-(Cyclohexyloxy)ethyl acetate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In agriculture, 2-(Cyclohexyloxy)ethyl acetate has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects
2-(Cyclohexyloxy)ethyl acetate has been shown to have various biochemical and physiological effects in different organisms. In mammals, 2-(Cyclohexyloxy)ethyl acetate has been shown to have anti-inflammatory and analgesic effects, which are mediated by the inhibition of pro-inflammatory cytokines. In insects, 2-(Cyclohexyloxy)ethyl acetate has been shown to disrupt the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclohexyloxy)ethyl acetate has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of potential applications. However, 2-(Cyclohexyloxy)ethyl acetate also has some limitations, including its low solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for research on 2-(Cyclohexyloxy)ethyl acetate. In pharmacology, further studies are needed to elucidate the mechanism of action of 2-(Cyclohexyloxy)ethyl acetate and to explore its potential as a therapeutic agent for various inflammatory diseases. In agriculture, further studies are needed to optimize the use of 2-(Cyclohexyloxy)ethyl acetate as a pesticide and to explore its potential as a natural alternative to synthetic pesticides. In materials science, further studies are needed to explore the use of 2-(Cyclohexyloxy)ethyl acetate as a plasticizer for other polymers and to optimize its properties for different applications.
Conclusion
In conclusion, 2-(Cyclohexyloxy)ethyl acetate is a chemical compound with potential applications in various fields. Its easy synthesis, low toxicity, and wide range of potential applications make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of 2-(Cyclohexyloxy)ethyl acetate and to explore its potential in different fields.
Synthesemethoden
2-(Cyclohexyloxy)ethyl acetate can be synthesized through a simple esterification reaction between cyclohexanol and acetic acid in the presence of a catalyst. The reaction produces 2-(Cyclohexyloxy)ethyl acetate and water as byproducts. The yield of 2-(Cyclohexyloxy)ethyl acetate can be improved by using a solvent such as toluene or benzene.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)ethyl acetate has been studied for its potential applications in various fields, including pharmacology, agriculture, and materials science. In pharmacology, 2-(Cyclohexyloxy)ethyl acetate has been shown to have anti-inflammatory and analgesic effects. In agriculture, 2-(Cyclohexyloxy)ethyl acetate has been used as a pesticide due to its insecticidal properties. In materials science, 2-(Cyclohexyloxy)ethyl acetate has been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
Eigenschaften
CAS-Nummer |
15175-06-1 |
|---|---|
Produktname |
2-(Cyclohexyloxy)ethyl acetate |
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-cyclohexyloxyethyl acetate |
InChI |
InChI=1S/C10H18O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
InChI-Schlüssel |
KJKBXTWCQNBGBM-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOC1CCCCC1 |
Kanonische SMILES |
CC(=O)OCCOC1CCCCC1 |
Synonyme |
Acetic acid 2-(cyclohexyloxy)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



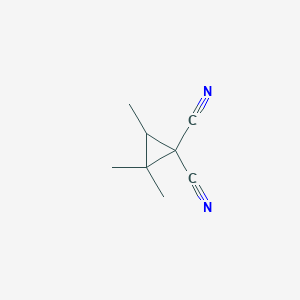
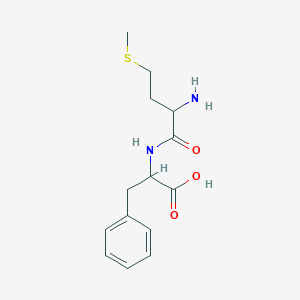
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)


